PF-06273340

Description

This compound is a small molecule drug with a maximum clinical trial phase of I.

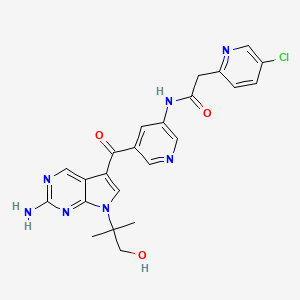

structure in first source

Properties

IUPAC Name |

N-[5-[2-amino-7-(1-hydroxy-2-methylpropan-2-yl)pyrrolo[2,3-d]pyrimidine-5-carbonyl]pyridin-3-yl]-2-(5-chloropyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN7O3/c1-23(2,12-32)31-11-18(17-10-28-22(25)30-21(17)31)20(34)13-5-16(9-26-7-13)29-19(33)6-15-4-3-14(24)8-27-15/h3-5,7-11,32H,6,12H2,1-2H3,(H,29,33)(H2,25,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPIWZDNVMQQBQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)N1C=C(C2=CN=C(N=C21)N)C(=O)C3=CC(=CN=C3)NC(=O)CC4=NC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402438-74-7 | |

| Record name | PF-06273340 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402438747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-06273340 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12269 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PF-06273340 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I136775ABW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PF-06273340: A Technical Overview of its Mechanism of Action in Neuropathic Pain

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06273340 is a peripherally restricted, small-molecule, pan-tyrosine kinase (Trk) inhibitor that has been investigated for the treatment of neuropathic and inflammatory pain.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, with a focus on its role in mitigating neuropathic pain. The document summarizes key quantitative data, details experimental protocols from pivotal studies, and provides visual representations of its signaling pathway and experimental workflows.

Core Mechanism of Action: Pan-Trk Inhibition

The primary mechanism of action of this compound is the inhibition of the Tropomyosin receptor kinase (Trk) family of receptors, specifically TrkA, TrkB, and TrkC.[1][4] These receptors are activated by neurotrophins, a family of proteins crucial for the development and survival of neurons.[5][6] In the context of pain, the neurotrophin Nerve Growth Factor (NGF) plays a significant role in sensitizing peripheral nociceptors, the specialized sensory neurons that detect painful stimuli.[7]

NGF binds to the TrkA receptor on these neurons, initiating a signaling cascade that leads to the phosphorylation and activation of downstream targets. This signaling results in increased excitability of nociceptors and the upregulation of pro-nociceptive proteins, contributing to the heightened pain sensitivity characteristic of neuropathic and inflammatory pain states.[1]

This compound acts as a potent, ATP-competitive inhibitor of the Trk receptors, effectively blocking the downstream signaling cascade initiated by neurotrophin binding.[4] By inhibiting TrkA, TrkB, and TrkC, this compound prevents the sensitization of peripheral nociceptors, thereby reducing hyperalgesia and allodynia.[1] A key feature of this compound is its design as a peripherally restricted agent, which limits its ability to cross the blood-brain barrier. This characteristic is intended to minimize central nervous system (CNS) side effects that might arise from inhibiting Trk receptors in the brain.[2][3]

Quantitative Data

The following tables summarize the in vitro potency and selectivity of this compound.

Table 1: In Vitro Potency of this compound against Trk Receptors

| Target | IC50 (nM) |

| TrkA | 6 |

| TrkB | 4 |

| TrkC | 3 |

| Data from Selleck Chemicals.[4] |

Table 2: Selectivity Profile of this compound against Other Kinases

| Kinase | IC50 (nM) |

| MUSK | 53 |

| FLT-3 | 395 |

| IRAK1 | 2500 |

| Data from Selleck Chemicals.[4] |

Experimental Protocols

Preclinical Models of Inflammatory and Neuropathic Pain

This compound has been evaluated in several preclinical models of pain, demonstrating its analgesic efficacy.

1. Ultraviolet B (UVB) Irradiation-Induced Hyperalgesia:

-

Objective: To assess the ability of this compound to reverse thermal hyperalgesia in a model of inflammatory pain.

-

Methodology: A localized area of skin on the hind paw of rodents is exposed to UVB radiation. This exposure leads to an inflammatory response and a subsequent lowering of the pain threshold to thermal stimuli. Pain response is typically measured as the latency to paw withdrawal from a radiant heat source. This compound or vehicle is administered orally before the assessment of thermal hyperalgesia.[1]

-

Key Findings: this compound has been shown to significantly reduce the hyperalgesia induced by UVB radiation.[1]

2. Carrageenan-Induced Paw Edema:

-

Objective: To evaluate the anti-inflammatory and analgesic effects of this compound in an acute inflammatory pain model.

-

Methodology: A solution of carrageenan is injected into the plantar surface of the hind paw of rodents, inducing a localized inflammatory response characterized by edema and hyperalgesia. Paw volume is measured to quantify the edema, and pain sensitivity is assessed using methods such as the von Frey test for mechanical allodynia or the Hargreaves test for thermal hyperalgesia. This compound is typically administered prior to or shortly after the carrageenan injection.[1]

-

Key Findings: this compound has demonstrated efficacy in reducing pain behaviors in the carrageenan model.[1]

3. Complete Freund's Adjuvant (CFA)-Induced Arthritis:

-

Objective: To assess the efficacy of this compound in a model of chronic inflammatory pain that mimics aspects of arthritis.

-

Methodology: CFA, an emulsion containing inactivated and dried mycobacteria, is injected into the paw or joint of a rodent. This induces a robust and sustained inflammatory response, leading to persistent pain, swelling, and joint damage. Pain behaviors, such as mechanical allodynia and thermal hyperalgesia, are monitored over an extended period.[1]

-

Key Findings: this compound has shown efficacy in nonclinical models of inflammatory pain involving the use of CFA.[1]

Human Evoked Pain Models

Clinical Trial NCT02260947:

-

Objective: To investigate the pharmacodynamics of this compound in healthy human subjects using a battery of evoked pain models.[1]

-

Study Design: A randomized, double-blind, single-dose, placebo- and active-controlled five-period crossover study.[1]

-

Participants: Healthy human subjects.[1]

-

Interventions: Single doses of this compound (50 mg and 400 mg), pregabalin (300 mg), ibuprofen (600 mg), and placebo.[1]

-

Primary Endpoints:

-

Pain detection threshold for thermal pain tests.

-

Pain tolerance threshold for the cold pressor, electrical stair, and pressure pain tests.[1]

-

-

Key Findings: The 400 mg dose of this compound significantly reduced the hyperalgesia observed in the UVB heat pain detection threshold assessment.[1]

Signaling Pathways and Experimental Workflows

Caption: TrkA signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for preclinical pain model assessment.

References

- 1. Demonstration of an anti‐hyperalgesic effect of a novel pan‐Trk inhibitor PF‐06273340 in a battery of human evoked pain models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Demonstration of an anti-hyperalgesic effect of a novel pan-Trk inhibitor this compound in a battery of human evoked pain models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Discovery of a Potent, Selective, and Peripherally Restricted Pan-Trk Inhibitor (this compound) for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aragen.com [aragen.com]

The Pan-Trk Inhibitory Profile of PF-06273340: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pan-Trk inhibitory profile of PF-06273340, a potent and selective, peripherally restricted inhibitor of Tropomyosin receptor kinases (Trk). The information presented herein is compiled from publicly available scientific literature and is intended to serve as a comprehensive resource for researchers in the fields of oncology, neuroscience, and pain management.

Introduction to this compound and Trk Kinases

The Tropomyosin receptor kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1][2] They are activated by neurotrophins, a family of growth factors that includes Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3). The binding of these neurotrophins to their respective Trk receptors initiates a cascade of downstream signaling events that are critical for neuronal survival, differentiation, and synaptic plasticity.[1][2] Dysregulation of the Trk signaling pathway has been implicated in various pathological conditions, including cancer, chronic pain, and neurological disorders.

This compound is a small molecule inhibitor designed to potently and selectively inhibit all three members of the Trk family (pan-Trk inhibition).[3][4] Its development has been focused on indications such as chronic pain, with a design that restricts its activity to the peripheral nervous system to minimize central nervous system (CNS) side effects.[5][6]

Quantitative Inhibitory Profile

The inhibitory activity of this compound against the Trk family of kinases and a broader panel of kinases has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Pan-Trk Inhibitory Potency of this compound

| Target | IC50 (nM) |

| TrkA | 6 |

| TrkB | 4 |

| TrkC | 3 |

Data sourced from Selleck Chemicals and R&D Systems.[4]

Table 2: Kinase Selectivity Profile of this compound

This compound was screened against a wide panel of kinases to determine its selectivity. The following table lists the kinases that were significantly inhibited.

| Off-Target Kinase | IC50 (nM) | % Inhibition @ 1 µM |

| MUSK | 53 | - |

| FLT-3 | 395 | - |

| IRAK1 | 2500 | - |

| MKK | - | 90% |

| DDR1 | - | 60% |

Data from a screening of 309 kinases by Invitrogen. Most other kinases showed <40% inhibition at 1 µM.[7]

A Gini score of 0.92 has been reported for this compound, indicating a high degree of kinase selectivity.[3]

Table 3: Activity Against Other Enzymes and Receptors

This compound was also profiled against a panel of other enzymes and receptors, with most having IC50 or Ki values >10 µM. The notable exceptions are listed below.

| Target | IC50 / Ki (µM) |

| COX-1 | 2.7 (IC50) |

| Dopamine Transporter | 5.2 (Ki) |

This compound also showed 54-89% inhibition of PDEs 4D, 5A, 7B, 8B, and 11 at a concentration of 10 µM.[7]

Table 4: Cellular Activity and Cytotoxicity

| Cell Line | Assay Type | IC50 (µM) |

| THLE | Cytotoxicity | > 42 |

| HepG2 | Cytotoxicity | > 300 |

Data sourced from Selleck Chemicals.[7]

Experimental Protocols

The following sections provide detailed, representative methodologies for the key experiments cited in the characterization of this compound. It is important to note that the specific, internal protocols used by the original investigators may vary.

Biochemical Kinase Inhibition Assays (e.g., Invitrogen Z'-LYTE®)

Biochemical assays are crucial for determining the direct inhibitory activity of a compound on a purified kinase. The Invitrogen Z'-LYTE® assay is a common fluorescence-based method for this purpose.

Principle: This assay is based on the differential sensitivity of a FRET-based peptide substrate to proteolytic cleavage when it is phosphorylated versus when it is not. A kinase phosphorylates the peptide substrate, protecting it from a development reagent protease. This results in a high FRET signal. An inhibitor prevents phosphorylation, leaving the peptide susceptible to cleavage and resulting in a low FRET signal.

General Protocol:

-

Reagent Preparation:

-

Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Dilute the purified Trk kinase (TrkA, TrkB, or TrkC) to the desired concentration in the reaction buffer.

-

Prepare a solution of the FRET-peptide substrate and ATP at appropriate concentrations (typically at or near the Km for ATP).

-

Prepare serial dilutions of this compound in DMSO and then in the reaction buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add the diluted this compound or DMSO (vehicle control).

-

Add the diluted kinase to all wells except the "no enzyme" control.

-

Initiate the reaction by adding the ATP/substrate mixture.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Development and Detection:

-

Add the development reagent (protease) to all wells.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop reagent.

-

Read the plate on a fluorescence plate reader, measuring the emission from both the donor (e.g., Coumarin) and acceptor (e.g., Fluorescein) fluorophores.

-

-

Data Analysis:

-

Calculate the emission ratio (acceptor/donor).

-

Determine the percent inhibition based on the emission ratios of the test compound wells relative to the positive (no inhibitor) and negative (no enzyme) controls.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular Trk Inhibition Assays

Cellular assays are essential to confirm that the inhibitor can penetrate the cell membrane and inhibit the target kinase in a physiological context. A common method is to measure the phosphorylation of Trk or its downstream effectors.

Principle: In a cell line that expresses a Trk receptor, the addition of the corresponding neurotrophin ligand will induce receptor dimerization and autophosphorylation. An effective inhibitor will block this phosphorylation. This can be quantified using methods like ELISA or Western blotting.

General Protocol:

-

Cell Culture and Plating:

-

Culture a suitable cell line (e.g., a neuroblastoma line endogenously expressing a Trk receptor, or a cell line engineered to overexpress a specific Trk receptor) in appropriate growth medium.

-

Plate the cells in 96-well plates and allow them to adhere overnight.

-

-

Compound Treatment and Stimulation:

-

The following day, replace the growth medium with a serum-free medium and incubate for a few hours to reduce basal signaling.

-

Treat the cells with serial dilutions of this compound or DMSO for a specified pre-incubation time (e.g., 1-2 hours).

-

Stimulate the cells with the appropriate neurotrophin ligand (e.g., NGF for TrkA, BDNF for TrkB, NT-3 for TrkC) at a predetermined concentration (e.g., EC80) for a short period (e.g., 10-15 minutes).

-

-

Cell Lysis and Detection:

-

Aspirate the medium and lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Measure the level of phosphorylated Trk (p-Trk) using a sandwich ELISA kit or by Western blotting with an antibody specific for the phosphorylated form of the Trk receptor. For normalization, also measure the total Trk protein levels.

-

-

Data Analysis:

-

Normalize the p-Trk signal to the total Trk signal.

-

Calculate the percent inhibition of Trk phosphorylation for each concentration of this compound relative to the stimulated (positive control) and unstimulated (negative control) wells.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to determine the cellular IC50 value.

-

Cytotoxicity Assays

Cytotoxicity assays are performed to assess the general toxicity of a compound to cells.

Principle: These assays measure cell viability through various indicators such as metabolic activity or membrane integrity.

General Protocol (using a resazurin-based assay as an example):

-

Cell Plating: Plate cells (e.g., THLE, HepG2) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for an extended period (e.g., 72 hours).

-

Viability Measurement: Add a resazurin-based reagent (e.g., alamarBlue) to the wells and incubate for a few hours. Viable cells will reduce resazurin to the fluorescent resorufin.

-

Detection and Analysis: Read the fluorescence on a plate reader. Calculate the percent viability relative to the vehicle-treated control cells and determine the IC50 for cytotoxicity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by Trk inhibition and a general workflow for kinase inhibitor profiling.

Caption: Simplified Trk signaling pathway and the point of inhibition by this compound.

Caption: General experimental workflow for in vitro profiling of a kinase inhibitor like this compound.

Conclusion

This compound is a highly potent and selective pan-Trk inhibitor with a well-characterized inhibitory profile. Its high affinity for TrkA, TrkB, and TrkC, combined with a favorable selectivity profile against a broad range of other kinases, makes it a valuable tool for studying the roles of Trk signaling in various biological processes and a promising therapeutic candidate. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of this and other similar kinase inhibitors.

References

- 1. Trk receptors: roles in neuronal signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. rndsystems.com [rndsystems.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. selleckchem.com [selleckchem.com]

The Discovery and Chemical Development of PF-06273340: A Peripherally Restricted Pan-Trk Inhibitor for the Treatment of Pain

An In-depth Technical Guide

Executive Summary

PF-06273340 is a potent, selective, and peripherally restricted pan-tropomyosin receptor kinase (Trk) inhibitor developed by Pfizer for the treatment of chronic pain.[1] This document provides a comprehensive overview of the discovery and chemical development history of this compound, intended for researchers, scientists, and drug development professionals. The rationale for its development stemmed from the clinical validation of the neurotrophin pathway as a pain target by anti-Nerve Growth Factor (NGF) monoclonal antibodies. The key challenge was to design a small molecule Trk inhibitor with minimal brain penetration to avoid central nervous system (CNS) side effects.[2][3] Through a combination of structure-based drug design, quantitative structure-activity relationship (QSAR) modeling, and matched molecular pair analysis, a clinical candidate was identified that demonstrated efficacy in preclinical pain models and a favorable safety profile.[1][2]

Introduction: Targeting the Neurotrophin Pathway for Pain

The neurotrophin family of growth factors, including Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), Neurotrophin-3 (NT-3), and Neurotrophin-4 (NT-4), are critically involved in the pathophysiology of chronic pain.[1] These neurotrophins exert their effects by binding to and activating the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases: TrkA, TrkB, and TrkC.[2] NGF preferentially signals through TrkA, BDNF and NT-4 through TrkB, and NT-3 through TrkC.[4] The clinical success of anti-NGF monoclonal antibodies provided strong validation for this pathway as a therapeutic target for pain.[1] However, a small molecule inhibitor of the Trk kinases was sought as a potentially more convenient and cost-effective oral therapy.[3]

A significant hurdle in the development of Trk inhibitors for non-life-threatening indications like chronic pain is the potential for on-target CNS adverse events.[3] Trk receptors are widely expressed in the brain and are involved in various neuronal functions.[3] Therefore, a key objective in the design of this compound was to create a peripherally restricted molecule that would not readily cross the blood-brain barrier, thereby minimizing CNS exposure and associated risks.[1]

The Discovery of this compound: From Hit to Candidate

The journey to identify this compound began with a high-throughput screen of Pfizer's compound library, which identified a pyrrolopyrimidine series as potent pan-Trk inhibitors.[5] The subsequent lead optimization program focused on improving potency, kinase selectivity, and, crucially, peripheral restriction.

Lead Optimization and Structure-Activity Relationship (SAR)

The initial hits from the high-throughput screen were optimized using a combination of structure-based drug design (SBDD), 2D QSAR models, and matched molecular pair data analysis.[1] A key strategy to enhance peripheral restriction was to design compounds that are substrates for efflux transporters at the blood-brain barrier, such as P-glycoprotein (P-gp).[3] This approach aimed to achieve good oral absorption while limiting CNS penetration.[3]

The medicinal chemistry effort involved iterative cycles of design, synthesis, and biological evaluation to refine the molecule's properties. This led to the identification of this compound as a clinical candidate with a desirable balance of potency, selectivity, and pharmacokinetic properties.[1]

Chemical Synthesis

The chemical development of this compound culminated in a robust and scalable synthetic route capable of producing kilogram quantities of the active pharmaceutical ingredient (API), a critical step for enabling clinical trials and further development.[4]

Mechanism of Action: Pan-Trk Inhibition

This compound is a potent, ATP-competitive inhibitor of TrkA, TrkB, and TrkC kinases.[6] By binding to the ATP-binding pocket of these receptors, it prevents their autophosphorylation and subsequent activation of downstream signaling pathways that are crucial for the sensation and potentiation of pain.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound and related compounds.

Table 1: In Vitro Biochemical and Cellular Potency

| Compound | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) |

| This compound | 6 | 4 | 3 |

Data sourced from Selleck Chemicals.[6]

Table 2: In Vitro Pharmacological Profile

| Parameter | Value |

| Aqueous Solubility | 131 µM |

| Kinase Selectivity (Gini score) | 0.92 |

| hERG Activity | No measurable activity |

| Cytotoxicity (THLE cells) IC50 | > 42 µM |

| Cytotoxicity (HepG2 cells) IC50 | > 300 µM |

| P-glycoprotein (P-gp) Efflux Ratio (ER) | 35.7 |

| Breast Cancer Resistance Protein (BCRP) ER | 4.0 |

| RRCK Passive Permeability (Papp) | 5.4 x 10⁻⁶ cm s⁻¹ |

Data sourced from New Drug Approvals.[4]

Table 3: In Vivo Pharmacokinetic and Efficacy Data

| Species | Parameter | Value |

| Rat | Unbound Brain/Plasma Concentration Ratio (Cb,u/Cp,u) | 0.0083 |

| Rat | Efficacy in UVB-induced hyperalgesia model | Statistically significant reversal of hyperalgesia |

Data on Cb,u/Cp,u is from preclinical studies.[3] Efficacy data is from preclinical pain models.[7]

Table 4: Human Clinical Trial Data

| Study Design | Doses of this compound Administered | Key Findings |

| Randomized, double-blind, single-dose, placebo- and active-controlled, five-period crossover study in healthy volunteers | 50 mg and 400 mg | The 400 mg dose demonstrated a significant anti-hyperalgesic effect in a UVB-induced thermal pain model. The drug was generally safe and well-tolerated. |

Data from a human evoked pain model study.[7]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are provided in the Supporting Information of the primary publication in the Journal of Medicinal Chemistry.[1] Below are summaries of the key experimental methodologies.

Trk Kinase Inhibition Assays

The potency of this compound against Trk kinases was determined using biochemical assays. These assays typically involve incubating the purified kinase enzyme with a substrate and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then measured, often using methods like fluorescence resonance energy transfer (FRET) or luminescence-based detection of ATP consumption.

Cellular Assays

Cell-based assays were used to confirm the activity of the compounds in a more physiologically relevant setting. These assays often utilize cell lines that are dependent on Trk signaling for their proliferation or survival. The inhibitory effect of the compounds is assessed by measuring cell viability or proliferation, for example, using a colorimetric or luminescence-based readout.

In Vitro Safety and ADME Assays

A battery of in vitro assays was conducted to assess the safety and absorption, distribution, metabolism, and excretion (ADME) properties of this compound. These included:

-

hERG Channel Assay: To assess the risk of cardiac arrhythmia.

-

Cytotoxicity Assays: Using cell lines such as HepG2 and THLE to evaluate general cellular toxicity.

-

Permeability and Efflux Transporter Assays: Using cell monolayers (e.g., Caco-2 or MDCK) to determine passive permeability and interaction with efflux transporters like P-gp and BCRP.

-

Metabolic Stability Assays: Using human liver microsomes (HLM) and hepatocytes (hHep) to assess the rate of metabolic clearance.

In Vivo Preclinical Pain Models

The efficacy of this compound in alleviating pain was evaluated in rodent models of inflammatory pain. A commonly used model is the ultraviolet B (UVB) radiation-induced hyperalgesia model, where a mild burn is induced on the hind paw of the animal, leading to a state of heightened pain sensitivity. The ability of the compound to reverse this hyperalgesia is then measured.

Human Evoked Pain Models

To bridge the gap between preclinical findings and clinical efficacy, this compound was evaluated in human evoked pain models. These studies are conducted in healthy volunteers where a controlled painful stimulus is applied to assess the analgesic effect of a drug. For this compound, a UVB-induced thermal pain model was used, which is known to be sensitive to NGF-mediated pain mechanisms.[7]

Logical Relationships and Workflows

The discovery and development of this compound followed a structured workflow common in modern drug discovery.

Conclusion

The discovery and development of this compound represents a successful application of modern medicinal chemistry principles to address a clear therapeutic need. By focusing on a peripherally restricted, pan-Trk inhibitor, the program aimed to deliver the pain-relieving benefits of modulating the neurotrophin pathway while mitigating the risks of CNS side effects. The comprehensive preclinical and early clinical data suggest that this compound is a promising candidate for the treatment of chronic pain. This in-depth guide provides a technical overview of its discovery and chemical development, offering valuable insights for researchers and professionals in the field of drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. researchgate.net [researchgate.net]

- 6. Demonstration of an anti‐hyperalgesic effect of a novel pan‐Trk inhibitor PF‐06273340 in a battery of human evoked pain models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Discovery of a Potent, Selective, and Peripherally Restricted Pan-Trk Inhibitor (this compound) for the Treatment of Pain (Journal Article) | OSTI.GOV [osti.gov]

The Role of PF-06273340 in the Inhibition of TrkA, TrkB, and TrkC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06273340 is a potent and selective, peripherally restricted pan-Trk inhibitor that has been investigated for the treatment of pain. This technical guide provides an in-depth overview of the inhibitory activity of this compound against the Tropomyosin receptor kinase (Trk) family members TrkA, TrkB, and TrkC. It includes a summary of its binding affinity, kinase selectivity, and preclinical and clinical findings. Detailed methodologies for key experiments are provided, along with visualizations of relevant signaling pathways and experimental workflows to support further research and development in the field of pain therapeutics.

Introduction

The neurotrophin family of growth factors, including Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3), play a crucial role in the development and function of the nervous system.[1] They exert their effects by binding to and activating the Trk family of receptor tyrosine kinases: TrkA for NGF, TrkB for BDNF and NT-4/5, and TrkC for NT-3.[1][2] Dysregulation of neurotrophin signaling, particularly through NGF and TrkA, has been implicated in the pathogenesis of various pain states.[1][3] Inhibition of Trk signaling has therefore emerged as a promising therapeutic strategy for the management of chronic pain.[1][2][4]

This compound was developed as a highly potent, orally bioavailable, and peripherally restricted pan-Trk inhibitor to target pain pathways in the peripheral nervous system while minimizing potential central nervous system (CNS) side effects associated with Trk inhibition.[1][3]

Mechanism of Action: Inhibition of Trk Signaling

This compound acts as an ATP-competitive inhibitor of TrkA, TrkB, and TrkC. By binding to the ATP-binding pocket of the kinase domain, it prevents the autophosphorylation of the receptor upon neurotrophin binding. This blockade of receptor activation inhibits the downstream signaling cascades responsible for nociceptive signaling.

Quantitative Data

In Vitro Inhibitory Activity

This compound demonstrates potent inhibitory activity against all three Trk receptors.

| Target | IC50 (nM) | Reference |

| TrkA | 6 | [5] |

| TrkB | 4 | [5] |

| TrkC | 3 | [5] |

Kinase Selectivity Profile

This compound exhibits high selectivity for Trk kinases over a broad panel of other kinases.

| Kinase | IC50 (nM) | % Inhibition @ 1 µM | Reference |

| MUSK | 53 | - | [5] |

| FLT-3 | 395 | - | [5] |

| IRAK1 | 2500 | - | [5] |

| MKK | - | 90% | [5] |

| DDR1 | - | 60% | [5] |

Off-Target Activity

Screening against a panel of receptors and enzymes revealed some off-target activity at higher concentrations.

| Target | IC50 / Ki (µM) | Reference |

| COX-1 | IC50 = 2.7 | [5] |

| Dopamine Transporter | Ki = 5.2 | [5] |

In Vitro Cytotoxicity

This compound showed low cytotoxicity in human cell lines.

| Cell Line | IC50 (µM) | Reference |

| THLE | > 42 | [5] |

| HepG2 | > 300 | [5] |

Experimental Protocols

In Vitro Kinase Assays (Biochemical)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against TrkA, TrkB, and TrkC kinases.

General Protocol (e.g., using ADP-Glo™ Kinase Assay):

-

Reagents: Recombinant human TrkA, TrkB, or TrkC kinase, appropriate substrate (e.g., poly(E,Y)4:1), ATP, ADP-Glo™ Reagent, and Kinase Detection Reagent.

-

Procedure: a. A kinase reaction is set up in a 384-well plate containing the Trk enzyme, substrate, ATP, and varying concentrations of this compound. b. The reaction is incubated at room temperature for a defined period (e.g., 60 minutes). c. ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. d. Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. e. Luminescence is measured using a plate reader.

-

Data Analysis: The luminescent signal, which is proportional to the amount of ADP formed and thus kinase activity, is plotted against the inhibitor concentration to determine the IC50 value.

Cellular Autophosphorylation Assays

Objective: To assess the ability of this compound to inhibit neurotrophin-induced Trk receptor autophosphorylation in a cellular context.

General Protocol:

-

Cell Lines: Use cell lines stably overexpressing human TrkA, TrkB, or TrkC (e.g., CHO-K1, NIH-3T3).

-

Procedure: a. Cells are seeded in multi-well plates and serum-starved overnight. b. Cells are pre-incubated with various concentrations of this compound. c. Cells are then stimulated with the cognate neurotrophin (NGF for TrkA, BDNF for TrkB, NT-3 for TrkC) for a short period (e.g., 10-15 minutes) at 37°C. d. The reaction is stopped, and cells are lysed. e. Cell lysates are analyzed by Western blotting or ELISA using antibodies specific for the phosphorylated forms of TrkA (Tyr490, Tyr674/675), TrkB (Tyr516, Tyr706/707), or TrkC.

-

Data Analysis: The level of phosphorylated Trk is quantified and normalized to the total Trk protein levels. The percentage of inhibition by this compound is calculated relative to the neurotrophin-stimulated control.

In Vivo Pain Model: Ultraviolet B (UVB) Induced Hyperalgesia

Objective: To evaluate the efficacy of this compound in a rodent model of inflammatory pain.

Protocol:

-

Animals: Male Sprague-Dawley rats.

-

Procedure: a. The plantar surface of one hind paw is exposed to a controlled dose of UVB radiation. b. At the peak of inflammation and hyperalgesia (typically 24-48 hours post-irradiation), baseline pain thresholds are measured. c. Pain thresholds are assessed using methods such as the Hargreaves test (thermal hyperalgesia) or von Frey filaments (mechanical allodynia). d. Animals are then orally administered with vehicle or this compound at various doses. e. Pain thresholds are re-assessed at multiple time points after drug administration.

-

Data Analysis: Changes in paw withdrawal latency (thermal) or threshold (mechanical) are calculated and compared between the vehicle and this compound treated groups.

CNS Receptor Occupancy Assay

Objective: To determine the extent of Trk receptor occupancy by this compound in the brain.

Protocol:

-

Method: ActivX™ Desthiobiotin-ADP Probe Competition Assay.

-

Procedure: a. Rats are orally dosed with this compound. b. At a specified time point, animals are euthanized, and brain tissue is collected and homogenized. c. Brain lysates are incubated with a desthiobiotin-ADP probe, which covalently labels the ATP-binding site of active kinases. d. The probe-labeled kinases are captured on streptavidin beads. e. The captured kinases are identified and quantified by mass spectrometry.

-

Data Analysis: The level of TrkB and TrkC labeling in the brains of this compound-treated animals is compared to that in vehicle-treated animals to determine the percentage of receptor occupancy.

Clinical Development

A clinical study (NCT02260947) was conducted to assess the analgesic effects of this compound in humans.[6]

Study Design: A randomized, double-blind, single-dose, placebo- and active-controlled, five-period crossover study in healthy male subjects.[6]

Treatments:

-

This compound (50 mg and 400 mg)

-

Pregabalin (300 mg)

-

Ibuprofen (600 mg)

-

Placebo

Endpoints: A battery of human evoked pain models were used to assess analgesic efficacy, including:

-

Thermal Pain Tests: Measurement of pain detection threshold after UVB-induced skin sensitization.

-

Cold Pressor Test: Measurement of pain tolerance during hand immersion in cold water.

-

Electrical Stair Test: Assessment of pain tolerance to electrical stimulation.

-

Pressure Pain Test: Determination of pain tolerance to mechanical pressure.

Key Findings: The higher dose of this compound (400 mg) demonstrated a significant analgesic effect in the UVB-induced thermal pain model.[6]

Conclusion

This compound is a potent and selective pan-Trk inhibitor with demonstrated efficacy in preclinical models of inflammatory pain and proof-of-concept for analgesia in humans. Its peripheral restriction is a key feature designed to mitigate CNS-related side effects. The data and experimental protocols presented in this guide provide a comprehensive resource for researchers in the field of pain and neurotrophin signaling, facilitating further investigation and development of novel Trk inhibitors.

References

- 1. QST: Pressure Pain Threshold Assessment [protocols.io]

- 2. Cold pressor test protocol to evaluate cardiac autonomic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Protocol of Manual Tests to Measure Sensation and Pain in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Cold pressor test - Wikipedia [en.wikipedia.org]

A Technical Guide to PF-06273340: A Peripherally Restricted Pan-Trk Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PF-06273340, a potent and selective pan-Trk inhibitor with restricted central nervous system (CNS) penetration. Developed for the potential treatment of chronic pain, this molecule represents a significant effort to target the neurotrophin signaling pathway peripherally, thereby avoiding the CNS side effects associated with central Trk inhibition.[1][2][3]

Core Data Summary

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its biochemical potency, pharmacokinetic profile, and safety margins.

Table 1: Biochemical Potency of this compound

| Target | IC50 (nM) |

| TrkA | 6 |

| TrkB | 4 |

| TrkC | 3 |

Source: Selleck Chemicals.[4]

Table 2: In Vitro Safety and Selectivity Profile of this compound

| Assay | IC50 / Ki (µM) | Percent Inhibition @ 1 µM |

| THLE Cytotoxicity | > 42 | - |

| HepG2 Cytotoxicity | > 300 | - |

| COX-1 | 2.7 | - |

| Dopamine Transporter | 5.2 (Ki) | - |

| MUSK | 0.053 | - |

| FLT-3 | 0.395 | - |

| IRAK1 | 2.5 | - |

| MKK | - | 90% |

| DDR1 | - | 60% |

| Other 304 Kinases | - | < 40% |

Source: Journal of Medicinal Chemistry.[4]

Table 3: Rat Pharmacokinetic Profile of this compound

| Parameter | Value |

| Blood Clearance (CL) | 50 mL/min/kg |

| Volume of Distribution (Vss) | 1.5 L/kg |

| Half-life (t1/2) | 2.3 h |

| Oral Bioavailability (F%) | 16% |

| Unbound Brain/Plasma Ratio (Cb,u/Cp,u) | 0.0083 |

Source: Journal of Medicinal Chemistry.[1]

Table 4: Human Clinical Trial (NCT02260947) Dosing and Efficacy

| Treatment Group | Dose | Primary Endpoint Met (UVB Thermal Pain) |

| This compound | 50 mg (single dose) | No |

| This compound | 400 mg (single dose) | Yes |

| Pregabalin | 300 mg | Yes (on expected endpoints) |

| Ibuprofen | 600 mg | Yes (on expected endpoints) |

| Placebo | - | No |

Source: PubMed Central, PubMed.[5][6]

Signaling Pathway and Mechanism of Action

Neurotrophins, such as Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), play a crucial role in the sensitization of peripheral nociceptors, contributing to chronic pain states.[1][2][3] These neurotrophins exert their effects by binding to and activating the Tropomyosin receptor kinase (Trk) family of receptors: TrkA, TrkB, and TrkC.[7] this compound is a potent, ATP-competitive inhibitor of all three Trk isoforms, thereby blocking the downstream signaling cascades responsible for pain sensitization. Its peripheral restriction is a key design feature aimed at mitigating the CNS-related adverse events observed with brain-penetrant Trk inhibitors.[1]

Caption: Trk Signaling Pathway Inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Kinase Inhibition Assay (IC50 Determination)

The inhibitory activity of this compound against TrkA, TrkB, and TrkC was likely determined using a standard in vitro kinase assay format, such as a radiometric assay (e.g., using ³³P-ATP) or a non-radiometric luminescence-based assay (e.g., ADP-Glo™). A typical protocol would involve:

-

Reagents: Recombinant human Trk kinase domains, a suitable substrate peptide (e.g., a poly-Glu,Tyr polymer), ATP, and this compound at various concentrations.

-

Procedure:

-

The kinase, substrate, and inhibitor are pre-incubated in a reaction buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is terminated, and the amount of phosphorylated substrate (or ADP produced) is quantified.

-

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Efficacy in a Rodent Model of Inflammatory Pain (UVIH Model)

The ultraviolet B (UVB)-induced thermal hyperalgesia (UVIH) model is a common preclinical model of inflammatory pain.

-

Animals: Male Sprague-Dawley rats.

-

Procedure:

-

Induction of Inflammation: A hind paw of each rat is exposed to a controlled dose of UVB radiation.

-

Drug Administration: this compound is administered orally at various doses at a specified time point post-UVB exposure.

-

Assessment of Thermal Hyperalgesia: The paw withdrawal latency to a thermal stimulus (e.g., using a Hargreaves apparatus) is measured at baseline and at multiple time points after drug administration.

-

-

Data Analysis: The reversal of thermal hyperalgesia is calculated as the percentage increase in paw withdrawal latency compared to vehicle-treated animals. Efficacy is correlated with unbound plasma concentrations of this compound.[1]

Human Evoked Pain Models (NCT02260947)

This clinical study employed a battery of evoked pain models in healthy volunteers to assess the analgesic effects of this compound.[5][6]

-

Study Design: A randomized, double-blind, placebo- and active-controlled, five-period crossover study.[5][6]

-

Participants: Healthy adult male subjects.[5]

-

Interventions: Single oral doses of this compound (50 mg and 400 mg), pregabalin (300 mg), ibuprofen (600 mg), and placebo.[5][6]

-

Pain Models (Primary Endpoints):

-

UVB-induced Thermal Pain: Measurement of pain detection threshold on UVB-irradiated skin.

-

Cold Pressor Test: Measurement of pain tolerance threshold during immersion of a hand in cold water.

-

Electrical Staircase Test: Measurement of pain tolerance threshold to escalating electrical stimuli.

-

Pressure Pain Test: Measurement of pain tolerance threshold to a pressure algometer.[5][6]

-

-

Data Analysis: The primary analysis was based on predefined decision rules comparing the effect of this compound to placebo on the pain thresholds.[6]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Discovery of a Potent, Selective, and Peripherally Restricted Pan-Trk Inhibitor (this compound) for the Treatment of Pain (Journal Article) | OSTI.GOV [osti.gov]

- 3. The Discovery of a Potent, Selective, and Peripherally Restricted Pan-Trk Inhibitor (this compound) for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Demonstration of an anti‐hyperalgesic effect of a novel pan‐Trk inhibitor PF‐06273340 in a battery of human evoked pain models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Demonstration of an anti-hyperalgesic effect of a novel pan-Trk inhibitor this compound in a battery of human evoked pain models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Role of Nerve Growth Factor (NGF) in the Efficacy of PF-06273340: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of Nerve Growth Factor (NGF) in the therapeutic efficacy of PF-06273340, a peripherally restricted pan-tropomyosin receptor kinase (Trk) inhibitor. This document details the mechanism of action, summarizes key preclinical and clinical data, and outlines the experimental methodologies used to characterize this compound.

Introduction: Targeting the NGF-Trk Pathway for Pain

Nerve Growth Factor (NGF) is a well-established mediator of pain, particularly in chronic inflammatory and neuropathic pain states.[1][2][3][4] NGF exerts its effects by binding to the high-affinity Tropomyosin receptor kinase A (TrkA), initiating a cascade of downstream signaling events that lead to the sensitization of peripheral nociceptors and the upregulation of pro-nociceptive genes.[1] The clinical success of anti-NGF monoclonal antibodies has validated this pathway as a key target for the development of novel analgesics.[3][5][6]

This compound is a potent and selective small molecule inhibitor of Trk kinases (TrkA, TrkB, and TrkC) designed for the treatment of pain.[4][5] By inhibiting Trk receptors, this compound directly blocks the signaling of neurotrophins, including NGF, offering a promising therapeutic strategy for a variety of pain conditions.[4][5][6] A key feature of this compound is its peripheral restriction, which is intended to minimize central nervous system (CNS) side effects that can be associated with targeting Trk receptors that are also expressed in the brain.[5]

Mechanism of Action: Inhibition of Trk Kinase Activity

This compound functions as an ATP-competitive inhibitor of the Trk family of receptor tyrosine kinases. The binding of NGF to TrkA induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This phosphorylation event creates docking sites for various adaptor proteins, leading to the activation of multiple downstream signaling pathways. This compound binds to the ATP-binding pocket of the Trk kinase domain, preventing the transfer of phosphate from ATP to the tyrosine residues and thereby inhibiting the initiation of these downstream signals.

The NGF-TrkA Signaling Cascade

The binding of NGF to TrkA activates several key signaling pathways implicated in pain modulation:

-

Phospholipase C-gamma (PLCγ) Pathway: Leads to the production of diacylglycerol (DAG) and inositol trisphosphate (IP3), resulting in the activation of Protein Kinase C (PKC) and the release of intracellular calcium. This pathway contributes to the acute sensitization of nociceptors.

-

Ras/MAPK (Mitogen-Activated Protein Kinase) Pathway: This cascade, involving Ras, Raf, MEK, and ERK, leads to the phosphorylation of transcription factors that regulate the expression of genes involved in neuronal plasticity and sensitization.

-

PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Pathway: This pathway is primarily involved in promoting cell survival and growth but also plays a role in neuronal function and pain signaling.

By inhibiting TrkA phosphorylation, this compound effectively blocks the activation of these downstream pathways, thereby preventing the peripheral sensitization and changes in gene expression induced by NGF.

References

- 1. Item - Simplified schematic figure of the signaling pathways down-stream of NGF and its receptor TrkA. - Public Library of Science - Figshare [plos.figshare.com]

- 2. NGF‐Dependent Activation of TrkA Pathway: A Mechanism for the Neuroprotective Effect of Troxerutin in D‐Galactose‐Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Potent and Selective Pan-Trk Inhibitor PF-06273340: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of PF-06273340, a potent and selective, peripherally restricted pan-tropomyosin receptor kinase (Trk) inhibitor. The neurotrophin family of growth factors, including nerve growth factor (NGF), brain-derived neurotrophic factor (BDNF), and neurotrophin-3 (NT-3), play a crucial role in the physiology of pain by signaling through the Trk family of receptors (TrkA, TrkB, and TrkC).[1][2][3][4] Inhibition of this pathway presents a promising therapeutic strategy for the treatment of pain.[1][2][3][4] this compound has been developed to selectively target these receptors while minimizing central nervous system exposure, thereby reducing the potential for CNS-related side effects.[1][2][3]

Core Efficacy and Selectivity Data

This compound demonstrates potent inhibitory activity against all three Trk isoforms. Its high selectivity is a key feature, ensuring minimal off-target effects.

Table 1: In Vitro Inhibitory Activity of this compound against Trk Kinases

| Target | IC50 (nM) |

| TrkA | 6 |

| TrkB | 4 |

| TrkC | 3 |

Data sourced from multiple publicly available datasets.[5][6]

Table 2: Kinase Selectivity Profile of this compound

| Kinase | % Inhibition at 1 µM | IC50 (nM) |

| MUSK | >40% | 53 |

| FLT-3 | >40% | 395 |

| IRAK1 | >40% | 2500 |

| MKK | 90% | Not Determined |

| DDR1 | 60% | Not Determined |

This compound was screened against a panel of 309 kinases, with most showing less than 40% inhibition at a 1 µM concentration.[6]

Mechanism of Action: Inhibition of Trk Signaling Pathways

Neurotrophin binding to Trk receptors induces receptor dimerization and autophosphorylation of specific tyrosine residues in the kinase domain. This initiates a cascade of downstream signaling events crucial for neuronal survival, differentiation, and plasticity. The primary signaling pathways activated by Trk receptors are the Ras/MAPK/ERK pathway, the PI3K/Akt pathway, and the PLC-γ pathway. This compound, as a pan-Trk inhibitor, effectively blocks these downstream signaling cascades by preventing the initial autophosphorylation of the Trk receptors.

Caption: Inhibition of Trk signaling by this compound.

Experimental Protocols

The following are representative protocols for assessing the activity of Trk inhibitors like this compound.

Biochemical Kinase Assay (Representative Protocol)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified Trk kinases.

-

Reagents and Materials:

-

Recombinant human TrkA, TrkB, and TrkC kinase domains.

-

Biotinylated polypeptide substrate (e.g., poly(Glu, Tyr) 4:1).

-

ATP.

-

This compound serial dilutions.

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

-

Streptavidin-coated microplates.

-

Europium-labeled anti-phosphotyrosine antibody.

-

Time-resolved fluorescence (TRF) plate reader.

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.

-

Add the diluted compound or vehicle (DMSO) to the wells of a microplate.

-

Add the Trk kinase and biotinylated substrate solution to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow binding of the biotinylated substrate.

-

Wash the plate to remove unbound reagents.

-

Add the europium-labeled anti-phosphotyrosine antibody and incubate.

-

After a final wash, add enhancement solution and measure the time-resolved fluorescence.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

-

Cell-Based Trk Autophosphorylation Assay (Representative Protocol)

This assay measures the ability of this compound to inhibit neurotrophin-induced Trk autophosphorylation in a cellular context.

-

Reagents and Materials:

-

Cell line overexpressing a specific Trk receptor (e.g., NIH-3T3-TrkA, SH-SY5Y for endogenous TrkB).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Serum-free medium.

-

Respective neurotrophin (NGF for TrkA, BDNF for TrkB, NT-3 for TrkC).

-

This compound serial dilutions.

-

Lysis buffer.

-

Antibodies: anti-phospho-Trk (pan or specific), anti-total-Trk.

-

ELISA or Western blot detection reagents.

-

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat the cells with serial dilutions of this compound or vehicle for 1-2 hours.

-

Stimulate the cells with the appropriate neurotrophin for 10-15 minutes at 37°C.

-

Lyse the cells and collect the lysates.

-

Quantify the levels of phosphorylated Trk and total Trk using an ELISA or Western blot.

-

Normalize the phospho-Trk signal to the total Trk signal.

-

Calculate the percent inhibition of neurotrophin-induced phosphorylation for each compound concentration and determine the IC50 value.

-

Caption: Workflow for characterizing a pan-Trk inhibitor.

Conclusion

This compound is a highly potent and selective pan-Trk inhibitor with a peripherally restricted profile. Its ability to effectively block the signaling of all three Trk receptor isoforms makes it a valuable tool for research into the role of neurotrophins in various physiological and pathological processes, particularly in the context of pain. The data presented in this guide underscore its potential as a therapeutic candidate and provide a framework for its further investigation.

References

- 1. The Discovery of a Potent, Selective, and Peripherally Restricted Pan-Trk Inhibitor (this compound) for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Discovery of a Potent, Selective, and Peripherally Restricted Pan-Trk Inhibitor (this compound) for the Treatment of Pain (Journal Article) | OSTI.GOV [osti.gov]

- 3. Demonstration of an anti‐hyperalgesic effect of a novel pan‐Trk inhibitor PF‐06273340 in a battery of human evoked pain models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. selleckchem.com [selleckchem.com]

Methodological & Application

Application Notes and Protocols for In Vitro Studies with PF-06273340

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the in vitro pharmacological profile of PF-06273340, a potent and selective pan-Trk inhibitor. Detailed protocols for key in vitro experiments are outlined to enable the replication and further investigation of its biological activities.

Quantitative Data Summary

The following tables summarize the in vitro potency, selectivity, and cytotoxicity of this compound.

Table 1: In Vitro Potency of this compound against Trk Family Kinases

| Target | IC50 (nM) | Assay Type |

| TrkA | 6 | Cell-free assay[1] |

| TrkB | 4 | Cell-free assay[1] |

| TrkC | 3 | Cell-free assay[1] |

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Description |

| THLE | > 42 | Human liver epithelial cells[1][2] |

| HepG2 | > 300 | Human hepatoma cells[1][2] |

Table 3: Selectivity Profile of this compound against Other Kinases

| Kinase | IC50 (nM) | Percent Inhibition @ 1 µM |

| MUSK | 53 | - |

| FLT-3 | 395 | - |

| IRAK1 | 2500 | - |

| MKK | - | 90% |

| DDR1 | - | 60% |

| Other 304 kinases | > 1000 | < 40% |

Data compiled from a screening of 309 kinases.[1]

Signaling Pathway

This compound exerts its effects by inhibiting the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases. Neurotrophins, such as Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3), bind to their respective Trk receptors (TrkA, TrkB, and TrkC), leading to receptor dimerization and autophosphorylation. This activation initiates several downstream signaling cascades critical for neuronal survival, differentiation, and synaptic plasticity. The primary pathways include the Ras/MAPK pathway, the PI3K/Akt pathway, and the PLCγ pathway.[2][3][4][5]

Caption: Trk signaling pathway inhibited by this compound.

Experimental Protocols

Pan-Trk Inhibitor Cellular Phosphorylation Assay

This protocol describes a method to assess the inhibitory activity of this compound on neurotrophin-induced Trk receptor phosphorylation in a cellular context.

Materials:

-

Cells endogenously expressing a Trk receptor (e.g., SH-SY5Y for TrkA/TrkB) or a cell line engineered to overexpress a specific Trk receptor.

-

Cell culture medium (e.g., DMEM/F12), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

-

Neurotrophin ligand (e.g., NGF for TrkA).

-

This compound.

-

Lysis buffer, protease, and phosphatase inhibitors.

-

Primary antibodies (anti-phospho-Trk, anti-total-Trk).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Western blot or ELISA equipment.

Protocol:

-

Cell Culture: Plate cells in appropriate culture vessels and grow to 80-90% confluency.

-

Serum Starvation: To reduce basal receptor phosphorylation, serum-starve the cells for 4-6 hours prior to treatment.

-

Compound Treatment: Pre-incubate cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) for 1-2 hours. Include a vehicle control (e.g., 0.1% DMSO).

-

Neurotrophin Stimulation: Stimulate the cells with the appropriate neurotrophin (e.g., 50 ng/mL NGF) for 10-15 minutes.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Detection (Western Blot): a. Separate equal amounts of protein by SDS-PAGE and transfer to a membrane. b. Block the membrane and probe with anti-phospho-Trk antibody. c. Detect with an HRP-conjugated secondary antibody and chemiluminescent substrate. d. Strip and re-probe the membrane with an anti-total-Trk antibody for normalization.

-

Detection (ELISA): a. Coat ELISA plates with a capture antibody for total Trk. b. Add cell lysates and incubate. c. Add a detection antibody for phospho-Trk conjugated to an enzyme (e.g., HRP). d. Add substrate and measure the signal.

-

Data Analysis: Quantify the band intensity (Western blot) or signal (ELISA) for phospho-Trk and normalize to total Trk. Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Caption: Workflow for Trk phosphorylation inhibition assay.

In Vitro Cytotoxicity Assay

This protocol outlines a method to determine the cytotoxic effects of this compound on mammalian cells, such as HepG2 and THLE, using a commercially available ATP-based assay (e.g., CellTiter-Glo®).

Materials:

-

HepG2 or THLE cells.

-

Cell culture medium and supplements.

-

This compound.

-

96-well or 384-well clear-bottom white plates.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

Luminometer.

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Addition: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 300 µM). Include a vehicle control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Assay Procedure: a. Equilibrate the plate and CellTiter-Glo® reagent to room temperature. b. Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume). c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration of this compound. Determine the IC50 value from the dose-response curve.

Caption: Workflow for in vitro cytotoxicity assay.

MDCK-MDR1 Permeability Assay for P-glycoprotein Substrate Assessment

This assay is used to determine if this compound is a substrate of the P-glycoprotein (P-gp) efflux transporter, which is overexpressed in the MDCK-MDR1 cell line.

Materials:

-

MDCK-MDR1 cells.

-

Transwell® inserts (e.g., 24-well format).

-

Cell culture medium and supplements.

-

This compound.

-

Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

LC-MS/MS system for compound quantification.

Protocol:

-

Cell Seeding: Seed MDCK-MDR1 cells onto Transwell® inserts and culture for 4-6 days to form a confluent monolayer.

-

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

-

Permeability Assay: a. Wash the cell monolayers with transport buffer. b. Apical to Basolateral (A-B) Transport: Add this compound to the apical (upper) chamber and transport buffer to the basolateral (lower) chamber. c. Basolateral to Apical (B-A) Transport: Add this compound to the basolateral chamber and transport buffer to the apical chamber. d. Incubate at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).

-

Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers.

-

Quantification: Analyze the concentration of this compound in all samples by LC-MS/MS.

-

Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. b. Determine the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An efflux ratio significantly greater than 2 suggests that the compound is a substrate for an efflux transporter like P-gp.

Caption: Logical workflow of the MDCK-MDR1 permeability assay.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Neurotrophin-regulated signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neurotrophins: Roles in Neuronal Development and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for PF-06273340 in Animal Models of Inflammatory Pain

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06273340 is a potent and selective, peripherally restricted pan-Trk inhibitor that targets TrkA, TrkB, and TrkC receptors.[1][2] The neurotrophin signaling pathway, particularly the interaction of Nerve Growth Factor (NGF) with TrkA, plays a critical role in the pathogenesis of inflammatory pain.[3][4] By inhibiting Trk signaling, this compound offers a promising therapeutic strategy for alleviating inflammatory pain. Preclinical studies have demonstrated its efficacy in various inflammatory pain models.[3][5]

These application notes provide detailed protocols for utilizing this compound in two common animal models of inflammatory pain: the Complete Freund's Adjuvant (CFA) model and the carrageenan-induced paw edema model. This document also includes protocols for assessing pain-like behaviors, including mechanical allodynia and thermal hyperalgesia.

Mechanism of Action: Inhibition of the Neurotrophin Signaling Pathway

Nerve Growth Factor (NGF) and other neurotrophins, when released at the site of inflammation, bind to their respective Tropomyosin receptor kinase (Trk) receptors on peripheral sensory neurons. This binding event triggers receptor dimerization and autophosphorylation, initiating a downstream signaling cascade. Key pathways activated include the MAPK/Erk and PI3K/Akt pathways, which lead to the sensitization of nociceptors and the upregulation of pro-inflammatory mediators. This compound acts as a competitive inhibitor at the ATP-binding site of Trk receptors, effectively blocking this signaling cascade and thereby reducing inflammatory pain.

Figure 1: Simplified signaling pathway of NGF-TrkA in inflammatory pain and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes based on the reported efficacy of this compound in preclinical models. Note that specific dose-response data from publicly available literature is limited; the provided values are illustrative of expected results.

Table 1: Efficacy of this compound in the CFA-Induced Inflammatory Pain Model

| Treatment Group | Dose (mg/kg, p.o.) | Mechanical Withdrawal Threshold (g) | Thermal Withdrawal Latency (s) |

| Vehicle Control | - | 1.5 ± 0.3 | 4.2 ± 0.5 |

| This compound | 10 | 3.8 ± 0.6 | 7.9 ± 0.8 |

| This compound | 30 | 6.5 ± 0.9 | 11.5 ± 1.2 |

| Positive Control (e.g., Celecoxib) | 30 | 5.9 ± 0.7 | 10.8 ± 1.1 |

| *p < 0.05, *p < 0.01 compared to Vehicle Control. Data are representative mean ± SEM. |

Table 2: Efficacy of this compound in the Carrageenan-Induced Paw Edema Model

| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume Increase (mL) at 4h |

| Vehicle Control | - | 0.85 ± 0.12 |

| This compound | 10 | 0.55 ± 0.09 |

| This compound | 30 | 0.32 ± 0.07 |

| Positive Control (e.g., Indomethacin) | 10 | 0.38 ± 0.06 |

| p < 0.05, *p < 0.01 compared to Vehicle Control. Data are representative mean ± SEM. |

Experimental Protocols

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This model induces a persistent inflammatory state, mimicking chronic inflammatory pain conditions.

Materials:

-

Complete Freund's Adjuvant (CFA)

-

Sterile saline

-

Tuberculin syringes with 27-30 gauge needles

-

Rodents (rats or mice)

-

This compound

-

Vehicle for this compound (e.g., 0.5% methylcellulose)

-

Positive control (e.g., Celecoxib)

Procedure:

-

Animal Acclimation: Acclimate animals to the housing facility for at least one week before the experiment.

-

Baseline Measurements: On the day of CFA injection (Day 0), measure baseline mechanical and thermal sensitivity using the von Frey and Hargreaves tests, respectively.

-

CFA Induction: Anesthetize the animal lightly. Inject 50-100 µL of a 1:1 emulsion of CFA in sterile saline into the plantar surface of one hind paw.[6][7]

-

Post-Induction Period: Allow 24-48 hours for the inflammation and hypersensitivity to develop.

-

Drug Administration: On the day of testing (e.g., Day 3 post-CFA), administer this compound, vehicle, or a positive control orally (p.o.) or via the desired route.

-

Behavioral Testing: At predetermined time points after drug administration (e.g., 1, 2, 4 hours), assess mechanical allodynia and thermal hyperalgesia.

Figure 2: Experimental workflow for the CFA-induced inflammatory pain model.

Carrageenan-Induced Paw Edema Model

This model is used to assess acute inflammation and the anti-inflammatory and anti-hyperalgesic effects of compounds.

Materials:

-

Lambda carrageenan

-

Sterile saline

-

Syringes with 27-30 gauge needles

-

Plethysmometer or calipers

-

Rodents (rats or mice)

-

This compound

-

Vehicle for this compound

-

Positive control (e.g., Indomethacin)

Procedure:

-

Animal Acclimation: Acclimate animals for at least one week.

-

Baseline Paw Volume: Measure the baseline volume of the hind paw using a plethysmometer.

-

Drug Administration: Administer this compound, vehicle, or a positive control (e.g., 30-60 minutes before carrageenan injection).

-

Carrageenan Induction: Inject 50-100 µL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the hind paw.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Behavioral Testing (Optional): Assess mechanical and thermal hypersensitivity at the same time points.

Figure 3: Experimental workflow for the carrageenan-induced paw edema model.

Assessment of Mechanical Allodynia (von Frey Test)

This test measures the sensitivity to a non-noxious mechanical stimulus.

Materials:

-

von Frey filaments of varying forces

-

Elevated mesh platform

-

Plexiglas enclosures

Procedure:

-

Acclimation: Place the animal in the Plexiglas enclosure on the mesh platform and allow it to acclimate for 15-20 minutes.

-

Filament Application: Apply the von Frey filament to the plantar surface of the hind paw, starting with a filament near the expected 50% withdrawal threshold.

-

Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.

-

Up-Down Method: If there is a response, use the next smaller filament. If there is no response, use the next larger filament.

-

Data Collection: Continue this pattern until at least 4-6 responses have been recorded after the first change in response.

-

Calculation: Calculate the 50% paw withdrawal threshold using the formula described by Chaplan et al. (1994).

Assessment of Thermal Hyperalgesia (Hargreaves Test)

This test measures the latency to withdraw from a thermal stimulus.

Materials:

-

Plantar test apparatus (Hargreaves apparatus)

-

Glass platform

-

Plexiglas enclosures

Procedure:

-

Acclimation: Place the animal in the Plexiglas enclosure on the glass platform and allow it to acclimate for 15-20 minutes.

-

Stimulus Application: Position the radiant heat source under the plantar surface of the hind paw and activate the stimulus.

-

Response: The apparatus will automatically detect the withdrawal of the paw and record the latency.

-

Cut-off Time: A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.

-

Multiple Trials: Perform 3-5 measurements per paw with at least 5 minutes between trials.

-

Data Analysis: Calculate the average withdrawal latency for each animal.

Conclusion

This compound is a valuable tool for investigating the role of the neurotrophin pathway in inflammatory pain. The protocols outlined in these application notes provide a framework for effectively evaluating the efficacy of this compound in preclinical models. Adherence to these standardized procedures will ensure the generation of robust and reproducible data for advancing our understanding of inflammatory pain and the development of novel analgesics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Discovery of a Potent, Selective, and Peripherally Restricted Pan-Trk Inhibitor (this compound) for the Treatment of Pain (Journal Article) | OSTI.GOV [osti.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Demonstration of an anti-hyperalgesic effect of a novel pan-Trk inhibitor this compound in a battery of human evoked pain models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Maximizing Diversity from a Kinase Screen: Identification of Novel and Selective pan-Trk Inhibitors for Chronic Pain (Journal Article) | OSTI.GOV [osti.gov]

- 7. Demonstration of an anti‐hyperalgesic effect of a novel pan‐Trk inhibitor PF‐06273340 in a battery of human evoked pain models - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assay Design: Testing of PF-06273340

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06273340 is a potent and selective, peripherally restricted, pan-Tropomyosin receptor kinase (Trk) inhibitor that targets TrkA, TrkB, and TrkC.[1][2][3][4][5] The Trk family of receptor tyrosine kinases, activated by neurotrophins such as Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3), plays a crucial role in the development and function of the nervous system.[3][4][5][6][7] Dysregulation of Trk signaling has been implicated in various pathological conditions, including pain and cancer, making Trk inhibitors like this compound promising therapeutic agents.[3][4][5][6]

These application notes provide detailed protocols for robust and reproducible cell-based assays to characterize the inhibitory activity of this compound on the Trk signaling pathway. The described assays are fundamental for determining the compound's cellular potency, selectivity, and mechanism of action.

Signaling Pathway Overview

Upon binding of their respective neurotrophin ligands, Trk receptors dimerize and autophosphorylate on specific tyrosine residues in the kinase domain. This phosphorylation event creates docking sites for various downstream signaling proteins, activating key pathways such as the Ras-MAPK, PI3K-Akt, and PLCγ cascades, which regulate cell survival, proliferation, and differentiation. This compound exerts its effect by inhibiting this initial autophosphorylation step.

Data Presentation: Inhibitory Profile of this compound

The inhibitory potency of this compound against the three Trk receptor isoforms has been determined in biochemical assays. This data is crucial for designing appropriate concentration ranges for cell-based experiments.

| Target | Assay Type | IC50 (nM) |

| TrkA | Biochemical | 6 |

| TrkB | Biochemical | 4 |